

Sulfamethoxypyridazine-d3 chemical properties and structure

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Compound of Interest

Compound Name: Sulfamethoxypyridazine-d3

Cat. No.: B15088428

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An In-depth Technical Guide to Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Sulfamethoxypyridazine-d3**. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled standards.

Chemical Identity and Properties

Sulfamethoxypyridazine-d3 is the deuterium-labeled form of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic.^{[1][2]} The incorporation of three deuterium atoms on the methoxy group makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but mass-shifted.^{[1][3][4]} It is primarily used as an analytical standard in clinical testing and for monitoring veterinary drug residues in food products.^{[3][5]}

Physicochemical Properties

The key physicochemical properties of **Sulfamethoxypyridazine-d3** are summarized below. These properties are essential for its application in analytical methods, particularly in chromatography and mass spectrometry.

Property	Value	Reference
Appearance	Light yellow to yellow solid	[1]
Molecular Formula	C ₁₁ H ₉ D ₃ N ₄ O ₃ S	[1]
Molecular Weight	283.32 g/mol	[1][3]
Accurate Mass	283.082 Da	[6]
Purity	95.30%	[1]
Storage (Powder)	3 years at -20°C, 2 years at 4°C	[1]
Storage (In Solvent)	6 months at -80°C, 1 month at -20°C	[1]

Identification and Nomenclature

Accurate identification is critical for regulatory and research purposes. The following table provides the standard chemical identifiers for **Sulfamethoxypyridazine-d3**.

Identifier	Value	Reference
CAS Number	1172846-03-5	[1][7]
Unlabeled CAS Number	80-35-3	[1][6][7]
IUPAC Name	4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide	[6]
Synonyms	4-Amino-N-(6-methoxy-d3-3-pyridazinyl)benzenesulfonamide, N1-(6-Methoxy-d3-3-pyridazinyl)sulfanilamide	[3]
InChI	1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3	[3][6]
InChI Key	VLYWMPOKSSWJAL-FIBGUPNXSA-N	[3]
SMILES	<chem>O=S(C1=CC=C(N)C=C1)(NC2=NN=C(OC([2H])([2H])[2H])C=C2)=O</chem>	[1]

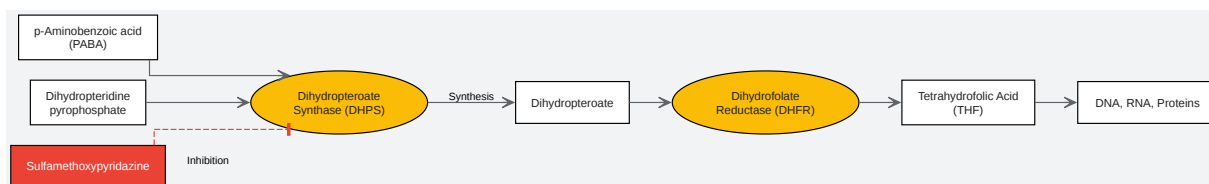
Chemical Structure

Sulfamethoxypyridazine-d3 is a sulfonamide that consists of a pyridazine ring substituted with a trideuteriomethoxy group and a 4-aminobenzenesulfonamido group.[2][6] The deuterium labeling is specifically on the methoxy group, which provides a stable isotopic signature with a mass shift of M+3 compared to the unlabeled parent compound.[3] This specific labeling minimizes the potential for isotopic exchange during sample preparation and analysis.

Mechanism of Action

The parent compound, Sulfamethoxypyridazine, functions as an antibacterial agent by inhibiting dihydropteroate synthase (EC 2.5.1.15).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and

protein synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the folate synthesis pathway, leading to bacteriostasis.



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Bacterial folate synthesis pathway and inhibition by Sulfamethoxypyridazine.

Experimental Protocols

Sulfamethoxypyridazine-d3 is predominantly used in analytical methods for the quantification of its unlabeled analogue. Below are representative experimental protocols.

Quantitative Analysis by LC-MS/MS

Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantifying low levels of sulfonamides in complex matrices like milk, honey, and animal tissues.[5][8][9]

Objective: To determine the concentration of Sulfamethoxypyridazine in a sample using **Sulfamethoxypyridazine-d3** as an internal standard.

Instrumentation:

- Liquid Chromatograph: UPLC system (e.g., Exion)[9]
- Mass Spectrometer: Triple Quadrupole (e.g., AB SCIEX 5500)[9]
- Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 μm)[9]

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in water[9]
- Mobile Phase B: Acetonitrile[9]
- Flow Rate: 0.3 mL/min[9]
- Injection Volume: 3 μ L[9]
- Column Temperature: 40 °C[9]
- Gradient Program:
 - 0–7.5 min: 21% B
 - 7.5–7.6 min: 21–40% B
 - 7.6–11.0 min: 40% B
 - 11.0–11.1 min: 40–75% B
 - 11.1–15.0 min: 75% B
 - 15.0–15.1 min: 75–21% B
 - 15.1–18.0 min: 21% B[9]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Monitoring: Multiple Reaction Monitoring (MRM)
- Precursor Ion (Sulfamethoxypyridazine): m/z 281.1[10]
- Precursor Ion (**Sulfamethoxypyridazine-d3**): m/z 284.1 (calculated)

- Note: Specific quantifier and qualifier ion transitions must be optimized for the instrument in use.

Sample Preparation using Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting sulfonamides from complex food matrices.^[9]

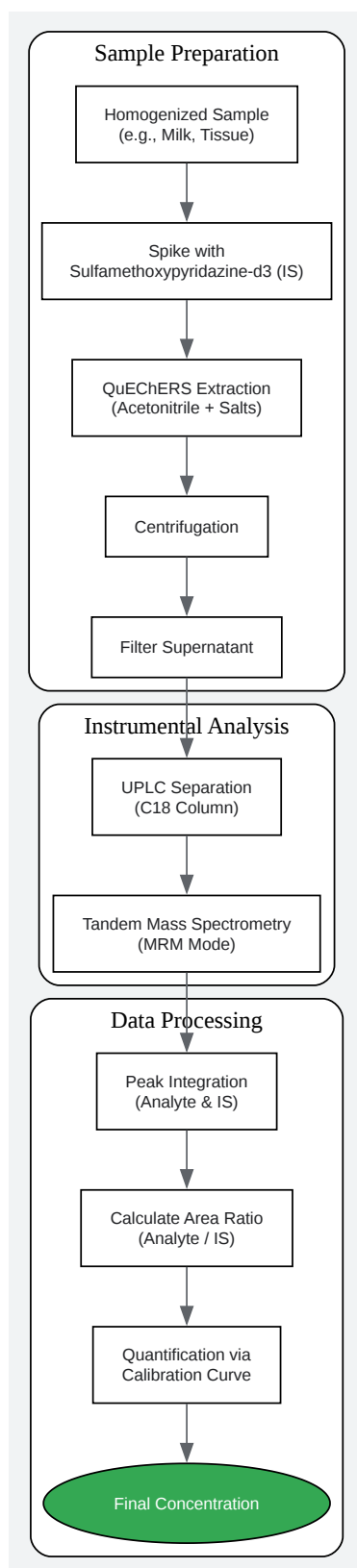
Materials:

- Homogenized sample (e.g., instant pastry, milk)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Centrifuge tubes (15 mL or 50 mL)

Procedure:

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known concentration of **Sulfamethoxypyridazine-d3** internal standard.
- Add 10 mL of acetonitrile.^[9]
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer).

- Filter the extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.



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Workflow for quantification using **Sulfamethoxypyridazine-d3** as an internal standard.

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